REACTION_SMILES
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[Cl:1][c:2]1[n:3][cH:4][c:5]([F:9])[c:6]([Cl:8])[n:7]1.[F:10][C:11]([O:12][c:13]1[cH:14][cH:15][c:16]([NH2:17])[cH:18][cH:19]1)([F:20])[F:21]>>[Cl:1][c:2]1[n:3][cH:4][c:5]([F:9])[c:6]([NH:17][c:16]2[cH:15][cH:14][c:13]([O:12][C:11]([F:10])([F:20])[F:21])[cH:19][cH:18]2)[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cnc(Cl)nc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(OC(F)(F)F)cc1
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Name
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Type
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product
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Smiles
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Fc1cnc(Cl)nc1Nc1ccc(OC(F)(F)F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |